molecular formula C9H12N2OS B2559510 5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole CAS No. 2196214-59-0

5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B2559510
CAS No.: 2196214-59-0
M. Wt: 196.27
InChI Key: RVBGKDDBBBPOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that feature both sulfur (S) and nitrogen (N) atoms in their ring structure .


Molecular Structure Analysis

The molecular structure of thiadiazoles is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “this compound” is not provided in the available resources.


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . The specific chemical reactions involving “this compound” are not detailed in the available resources.


Physical and Chemical Properties Analysis

Thiadiazoles are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor . The specific physical and chemical properties of “this compound” are not provided in the available resources.

Scientific Research Applications

Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase

Thiadiazole derivatives have been explored as potent inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), enzymes implicated in inflammatory processes. For instance, specific thiadiazole compounds have shown oral efficacy in rat models of inflammation without causing ulcerogenic effects, indicating their potential as non-ulcerogenic anti-inflammatory agents (Mullican et al., 1993).

Anticancer Properties

Several 1,3,4-thiadiazole compounds have demonstrated anticancer properties against various human cancers. These compounds act through different mechanisms, including inhibition of crucial enzymes involved in cancer cell proliferation and metabolism. Some thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells, highlighting their potential as therapeutic agents in oncology (Matysiak, 2015).

Antimicrobial and Antifungal Activities

1,3,4-thiadiazole-based compounds exhibit significant antimicrobial and antifungal activities. They have been tested against various bacterial and fungal strains, showing their potential as effective agents in combating infectious diseases (Kumar & Panwar, 2015).

Broad Spectrum of Biological Activities

The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities, including diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds also exhibit diverse effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic actions. Their molecular targets include various enzymes, suggesting a broad spectrum of potential therapeutic applications (Matysiak, 2015).

Neuroprotective Properties

Certain 1,3,4-thiadiazole derivatives have shown neuroprotective properties, suggesting their potential use in neurodegenerative diseases. These compounds might offer protection against neuronal damage and could be explored further for their efficacy in neuroprotection (Rzeski et al., 2007).

Safety and Hazards

Thiadiazoles can be hazardous. For example, they can be acutely toxic when ingested and can cause eye irritation . The specific safety and hazards associated with “5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” are not detailed in the available resources.

Mechanism of Action

Properties

IUPAC Name

5-cyclobutyloxy-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-10-8(11-13-9)6-4-5-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGKDDBBBPOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC(=NS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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